

Comparative Guide to the Antimicrobial Activity of Benzyloxy and Nitroaniline Derivatives

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Compound of Interest

Compound Name: **4-(Benzyl)-2-nitroaniline**

Cat. No.: **B018279**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of various compound classes structurally related to **4-(benzyloxy)-2-nitroaniline**. The data presented is compiled from published studies and is intended to serve as a resource for the discovery and development of new antimicrobial agents. While direct derivatization of **4-(benzyloxy)-2-nitroaniline** was not extensively found in the reviewed literature, the analysis of related benzyloxy and nitroaniline derivatives offers valuable insights into their potential as antimicrobial scaffolds.

Comparison of Antimicrobial Activity

The following tables summarize the antimicrobial activity of different classes of compounds bearing benzyloxy and nitroaniline moieties. The data is presented to facilitate a clear comparison of their efficacy against various microbial strains.

Table 1: N-(4-(Benzyl)-2-nitroaniline)-4-aminoquinolines

This class of compounds has demonstrated notable activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.

Compound ID	Modifications	Target Organism	MIC (μ M)[1]
9a	R ¹ =H, R ² =H, R ³ =H	M. tuberculosis H37Rv	>100
9b	R ¹ =H, R ² =H, R ³ =F	M. tuberculosis H37Rv	25.8
9c	R ¹ =H, R ² =H, R ³ =Cl	M. tuberculosis H37Rv	11.5
9d	R ¹ =H, R ² =H, R ³ =Br	M. tuberculosis H37Rv	6.2
9e	R ¹ =H, R ² =H, R ³ =CH ₃	M. tuberculosis H37Rv	50.2
9f	R ¹ =H, R ² =H, R ³ =CF ₃	M. tuberculosis H37Rv	3.1
Isoniazid (Control)	-	M. tuberculosis H37Rv	2.3

Table 2: Nitrobenzyl-oxy-phenol Derivatives

These compounds have been evaluated for their antibacterial activity against *Moraxella catarrhalis*, a common respiratory pathogen.

Compound ID	Structure	Target Organism	MIC (μ M)[2][3]	MBC (μ M)[2]
4a	3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol	M. catarrhalis	91	365
4b	2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol	M. catarrhalis	11	Not Reported
Monobenzzone	4-(Benzyl)phenol	M. catarrhalis	250	499
Ciprofloxacin (Control)	-	M. catarrhalis	9	Not Reported

Table 3: N¹-Benzyl and N¹-Benzylxy-1,6-dihydro-1,3,5-triazine-2,4-diamines

This series of compounds has been screened for activity against *Staphylococcus aureus* and *Mycobacterium smegmatis*. The data is primarily qualitative, based on the zone of inhibition.

Compound Class	Modifications	Target Organisms	Activity
N ¹ -benzyl derivatives	Various substitutions on the benzyl ring	S. aureus, M. smegmatis	Good activity against M. smegmatis[4]
N ¹ -benzylxy derivatives	Various substitutions on the benzylxy ring	S. aureus, M. smegmatis	Generally less active than N ¹ -benzyl derivatives
Compound 70	Specific 1-benzyl derivative	M. smegmatis	Potent antimycobacterial activity[4]

Table 4: Benzylidene-4-nitroanilines

This class of Schiff bases has been evaluated for broad-spectrum antibacterial activity. The data is presented as the zone of inhibition.

Compound ID	Substituent on Benzylidene Ring	S. aureus (mm)	B. subtilis (mm)	E. coli (mm)	P. aeruginosa (mm)
1	H	12	11	10	9
2	4-Cl	15	13	12	11
3	4-NO ₂	18	16	14	13
4	4-OH	14	12	11	10
5	4-OCH ₃	16	14	13	12
6	2,4-diCl	17	15	14	13
7	3,4,5-triOCH ₃	13	11	10	9
Standard (e.g., Ciprofloxacin)					
	-	25-30	25-30	25-30	25-30

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of the compared compound classes.

Synthesis Protocols

a) N-(4-(Benzylidene)-4-nitroanilines[1] The synthesis involves a multi-step process starting from 4-cyanophenol and various benzyl bromides to yield 4-(benzylidene)-4-nitroanilines. This is followed by reduction of the nitrile group to form 4-(benzylidene)-4-nitroanilines. In parallel, 2-alkyl-4-chloroquinolines are synthesized. The final compounds are obtained through a nucleophilic aromatic substitution reaction between the 4-(benzylidene)-4-nitroanilines and the 2-

alkyl-4-chloroquinolines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures.

b) Nitrobenzyl-oxy-phenol Derivatives[2] The synthesis starts with the protection of the hydroxyl groups of substituted hydroquinones (e.g., 2,6-dimethylbenzene-1,4-diol) via acetylation. The free hydroxyl group is then reacted with 4-nitrobenzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to introduce the nitrobenzyl group. Finally, deprotection of the acetyl group is achieved by treatment with hydrochloric acid in methanol to yield the desired nitrobenzyl-oxy-phenol derivatives.

c) N¹-Benzyl and N¹-Benzylxy-1,6-dihydro-1,3,5-triazine-2,4-diamines[5] These compounds are prepared through a three-step synthetic route. The process begins with a cyclo-condensation of an O-benzylhydroxylamine hydrochloride, dicyandiamide, and a carbonyl compound under acidic conditions to yield an N¹-benzyloxydihydrotriazine hydrochloride. This is followed by hydrogenolysis of the O-benzyl group to give the N¹-hydroxydihydrotriazine. The final step involves an alkylation of this intermediate with an appropriate alkyl bromide.

d) Benzylidene-4-nitroanilines[6] These Schiff bases are synthesized through a condensation reaction between substituted benzaldehydes and 4-nitroaniline. The reaction is typically carried out in a solvent like ethanol, and the mixture is stirred at room temperature. The product often precipitates out of the solution and can be purified by crystallization.

Antimicrobial Activity Assays

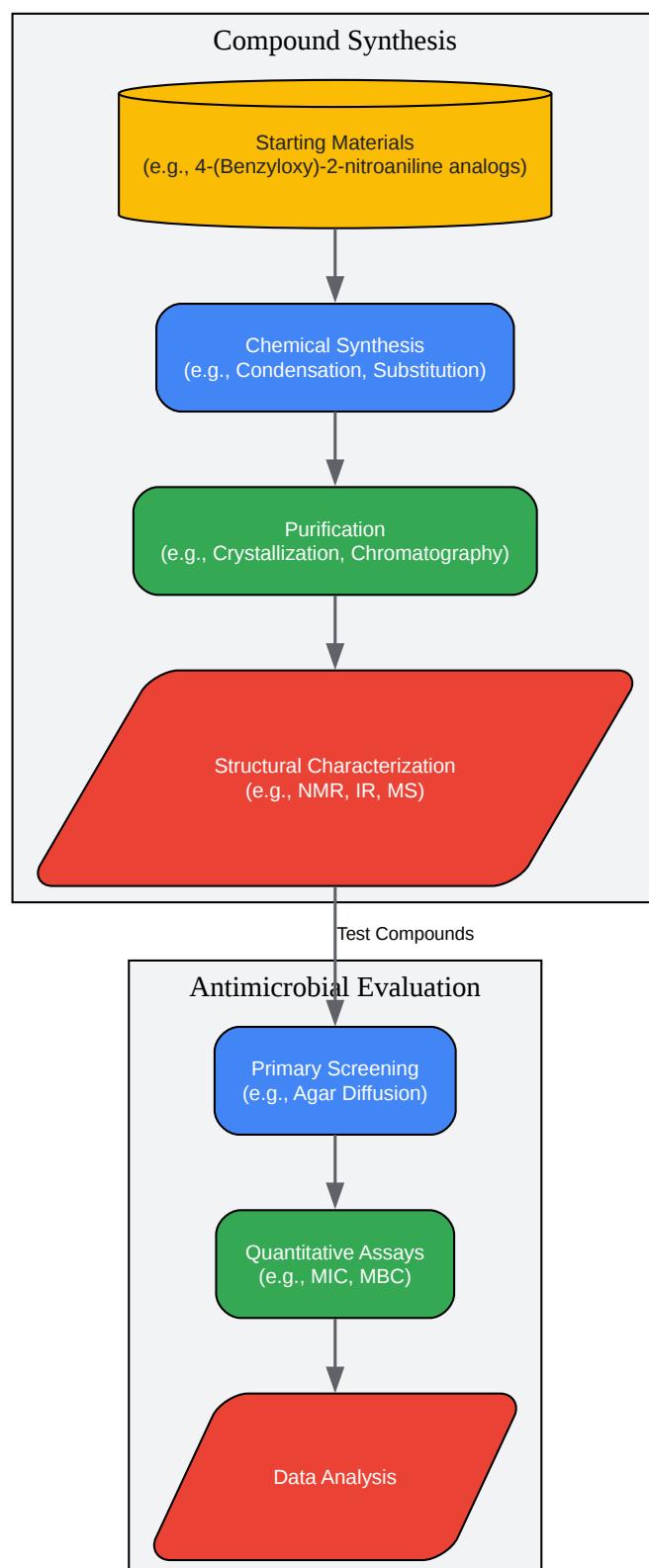
a) Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)[2][3] The MIC is determined using a broth microdilution method. A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b) Minimum Bactericidal Concentration (MBC) Determination[2] Following the MIC determination, the MBC can be determined by subculturing an aliquot from the wells showing no visible growth onto an agar medium without the test compound. The plates are incubated, and the MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

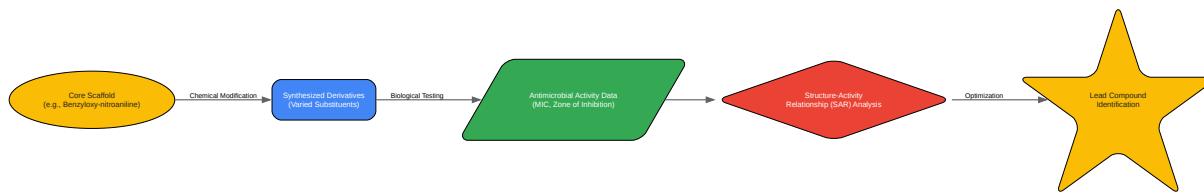
c) Agar Well/Disc Diffusion Method[6][7] An agar plate is uniformly inoculated with a standardized suspension of the test microorganism. Wells are then punched into the agar, or sterile paper discs impregnated with the test compound at a specific concentration are placed on the surface. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well or disc.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of novel compounds, as well as a logical representation of the structure-activity relationship considerations.

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Caption: General experimental workflow for the synthesis and antimicrobial evaluation of novel chemical entities.



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